molecular formula C16H12BrN3O2 B11328412 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

Cat. No.: B11328412
M. Wt: 358.19 g/mol
InChI Key: DKCZCUNBLGJOGP-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a bromophenyl group attached to an oxadiazole ring, which is further connected to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the oxadiazole intermediate is reacted with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The oxadiazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: Carboxylic acids or their derivatives with amines in the presence of coupling agents like EDCI or DCC.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide stands out due to its oxadiazole ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C16H12BrN3O2/c1-10-2-4-12(5-3-10)16(21)18-15-14(19-22-20-15)11-6-8-13(17)9-7-11/h2-9H,1H3,(H,18,20,21)

InChI Key

DKCZCUNBLGJOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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